tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of ret kinase inhibitors and potent GPR119 agonists .
Biochemical Pathways
Related compounds have been implicated in pathways involving ret kinases and GPR119 , which play roles in cell growth and glucose homeostasis, respectively.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction is carried out in the presence of tert-butyl methyl ether and a nitrogen atmosphere. A solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane is added dropwise to the mixture, which is then stirred overnight at room temperature. The reaction mixture is treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the preparation of various complex molecules. Its unique spiro structure makes it valuable for constructing spirocyclic compounds, which are important in drug discovery .
Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It is used in the development of kinase inhibitors, which are crucial in cancer research and treatment .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of various drugs.
Comparison with Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound is similar in structure but differs in the position of the functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spiro compound with a different ring size and functional group arrangement.
Uniqueness: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ketone and carboxylate functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRUCBYGLBAKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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